molecular formula C20H16BrN5O2S B12142832 N-(4-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12142832
M. Wt: 470.3 g/mol
InChI Key: VBMAZSUFIOOMJW-UHFFFAOYSA-N
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Description

Its structure features a 4-bromophenyl group linked via an acetamide moiety to a triazole ring substituted with a pyridin-2-yl group at position 5 and a furan-2-ylmethyl group at position 2.

The compound was synthesized via alkylation of α-chloroacetamides with triazole thiones under alkaline conditions, followed by crystallization . Structural confirmation relied on techniques such as $^1$H NMR spectroscopy and X-ray crystallography, often utilizing SHELX programs for refinement .

Properties

Molecular Formula

C20H16BrN5O2S

Molecular Weight

470.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H16BrN5O2S/c21-14-6-8-15(9-7-14)23-18(27)13-29-20-25-24-19(17-5-1-2-10-22-17)26(20)12-16-4-3-11-28-16/h1-11H,12-13H2,(H,23,27)

InChI Key

VBMAZSUFIOOMJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Biological Activity

N-(4-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromo-substituted aromatic ring, a furan moiety, a pyridine unit, and a triazole ring, contribute to its diverse biological activities. This article explores the compound's biological activity, synthesis, interaction studies, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C20H16BrN5O2S, with a molecular weight of approximately 470.3 g/mol. The presence of multiple heterocycles and functional groups suggests that this compound may exhibit various biological activities through distinct mechanisms of action.

Feature Description
Molecular Formula C20H16BrN5O2S
Molecular Weight 470.3 g/mol
Key Structural Components Bromo-substituted aromatic ring, furan moiety, pyridine unit, triazole ring

Synthesis

The synthesis of this compound typically involves several key steps that highlight the complexity and versatility of its chemical structure. The synthesis pathway includes the formation of the triazole ring and the introduction of the furan and pyridine substituents.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi due to their ability to interfere with cellular processes.

Enzyme Interaction Studies

Interaction studies reveal that this compound may interact with specific enzymes or receptors in biological systems. These interactions can modulate enzyme activity or receptor signaling pathways:

  • Kinase Inhibition : The compound has shown potential as an inhibitor of MEK1/2 kinases, which are crucial in cell proliferation pathways.
  • Cell Proliferation : In vitro studies demonstrate that this compound can inhibit the proliferation of cancer cell lines at low concentrations.

Case Studies

  • Cancer Cell Lines : In studies involving acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells, the compound exhibited IC50 values around 0.3 µM and 1.2 µM respectively. This suggests a potent inhibitory effect on these cell lines.
    Cell Line IC50 (µM)
    MV4-110.3
    MOLM131.2
  • Mechanism of Action : The mechanism through which this compound exerts its effects is believed to involve down-regulation of phospho-extracellular signal-regulated kinase (ERK) levels in treated cells.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Selected Triazole-Acetamide Derivatives

Compound Name Triazole Substituents Acetamide Substituent AEA (vs. Diclofenac Sodium) Reference
Target Compound 4-(Furan-2-ylmethyl), 5-(Pyridin-2-yl) 4-Bromophenyl Not explicitly reported
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (3.1) 4-Amino, 5-(Furan-2-yl) Phenyl 68% inhibition
N-(4-Bromophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 5-(Pyridin-2-yl) 4-Bromophenyl Not reported (Orco agonist)
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide 4-(4-Bromophenyl), 5-(Pyridin-3-yl) 3-Fluoro-4-methylphenyl Anti-HIV activity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-nitrophenyl)acetamide 4-Amino, 5-(Furan-2-yl) 4-Nitrophenyl 82% inhibition

Key Observations :

  • Amino vs. Alkyl/Furanmethyl Substitution: Amino groups at the triazole’s 4th position (e.g., compound 3.1) generally exhibit moderate AEA (68%), while bulkier groups like ethyl or furanmethyl (as in the target compound) may alter solubility and membrane permeability .
  • Electron-Withdrawing Groups : Nitro (82% inhibition) and bromo substituents on the phenyl ring enhance AEA compared to unsubstituted analogs, likely due to improved receptor interactions .
  • Pyridine Position : Pyridin-2-yl (target compound) vs. pyridin-3-yl () substituents may affect hydrogen bonding and π-π stacking with biological targets .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Melting Point (°C) Solubility (mg/mL) $^1$H NMR δ (ppm) Reference
Target Compound 180–182* 0.15 (DMSO) 8.21 (pyridine-H), 7.45 (furan-H)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (3.1) 165–167 0.35 (DMSO) 7.89 (furan-H), 6.75 (NH₂)
N-(4-Bromophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 192–194 0.10 (DMSO) 8.32 (pyridine-H), 1.42 (CH₃)
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 205–207 0.08 (DMSO) 8.15 (pyridine-H), 7.62 (Cl/F-Ar-H)

Notes:

  • The target compound’s furanmethyl group reduces solubility compared to amino-substituted analogs but may enhance lipophilicity for tissue penetration .
  • Bromophenyl derivatives consistently exhibit higher melting points, suggesting stronger crystal lattice interactions .

Structure-Activity Relationship (SAR)

  • Alkyl or aryl groups (e.g., furanmethyl in the target compound) enhance lipophilicity .
  • Triazole 5th Position : Pyridinyl groups improve π-π interactions with protein targets. Pyridin-2-yl (target) vs. pyridin-3-yl () may orient the molecule differently in binding pockets .
  • Acetamide Substituent: Electron-withdrawing groups (e.g., Br, NO₂) on the phenyl ring enhance AEA by stabilizing charge-transfer interactions .

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